molecular formula C22H29FN4O4 B2966064 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide CAS No. 877633-19-7

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2966064
CAS RN: 877633-19-7
M. Wt: 432.496
InChI Key: VWKIWIKWLMRILJ-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C22H29FN4O4 and its molecular weight is 432.496. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Radioligands for Neuroreceptor Imaging

Compounds similar to the one mentioned have been explored for their potential as positron emission tomography (PET) radioligands, particularly for imaging serotonin 5-HT(1A) receptors. For instance, derivatives of carboxamides with fluoropyridinyl groups have been synthesized and tested for their affinity toward 5-HT(1A) receptors, demonstrating promising characteristics for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Dopamine Reuptake Inhibitors

Derivatives of piperazines, including compounds with structural similarities to the chemical compound , have been studied for their role as high-affinity dopamine reuptake inhibitors. These studies have led to the identification of compounds with potential applications in the treatment of cocaine addiction and other disorders associated with dopamine dysfunction (Matecka et al., 1997).

Enhancement of Catalytic Activity in Chemical Synthesis

N,N'-Bisoxalamides, including derivatives with furan-2-ylmethyl groups, have shown to enhance the catalytic activity in copper-catalyzed coupling reactions. This application is significant in pharmaceutical and organic chemistry for the efficient synthesis of complex molecules (Bhunia et al., 2017).

properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O4/c1-30-14-5-9-24-21(28)22(29)25-16-19(20-8-4-15-31-20)27-12-10-26(11-13-27)18-7-3-2-6-17(18)23/h2-4,6-8,15,19H,5,9-14,16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKIWIKWLMRILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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